![molecular formula C14H17NO2 B255114 N-allyl-3-(4-ethoxyphenyl)acrylamide](/img/structure/B255114.png)
N-allyl-3-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(4-ethoxyphenyl)acrylamide, commonly known as AEAA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
AEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AEAA has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, AEAA has been studied for its potential use as a monomer in the synthesis of polymers with various properties. In agriculture, AEAA has been studied for its potential use as a plant growth regulator.
Wirkmechanismus
The mechanism of action of AEAA is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. AEAA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
AEAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the production of ROS. AEAA has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
AEAA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to inhibit the growth of cancer cells. However, AEAA also has limitations, including its poor solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for AEAA research, including the development of more efficient synthesis methods, the investigation of its potential as a plant growth regulator, and the identification of its molecular targets in cancer cells. Additionally, more studies are needed to fully understand the mechanism of action of AEAA and its potential applications in various fields.
Synthesemethoden
AEAA can be synthesized using various methods, including the Knoevenagel reaction, the Claisen-Schmidt condensation, and the Michael addition reaction. The Knoevenagel reaction involves the condensation of ethyl 4-oxo-4-phenylbutanoate with allylamine in the presence of a base. The Claisen-Schmidt condensation involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. The Michael addition reaction involves the addition of allylamine to ethyl 4-(4-ethoxyphenyl)-2-oxobut-3-enoate.
Eigenschaften
Produktname |
N-allyl-3-(4-ethoxyphenyl)acrylamide |
---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+ |
InChI-Schlüssel |
PYIDZQAPEYNDFM-JXMROGBWSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.